Single-Step Nitration Yield: 93% for 2-Chloro-6-ethoxy-3-nitropyridine vs. 41.1% Total Yield for 2-Chloro-5-nitropyridine
2-Chloro-6-ethoxy-3-nitropyridine is prepared in a single-step nitration of 2-chloro-6-ethoxypyridine using H₂SO₄/HNO₃/K₂CO₃ in water, achieving 93% isolated yield at 98% purity [1]. In contrast, the structurally related 2-chloro-5-nitropyridine—a common alternative building block—requires a four-step sequence (nitration of 2-aminopyridine, diazotization, hydrolysis to 2-hydroxy-5-nitropyridine, and chlorination with PCl₅/POCl₃) that delivers only 41.1% total yield [2]. This represents a 2.26-fold yield advantage for the target compound, translating to substantially lower raw material cost per kilogram of product and reduced waste stream burden.
| Evidence Dimension | Isolated synthesis yield (single-step vs. multi-step total) |
|---|---|
| Target Compound Data | 93% isolated yield, 98% purity (single nitration step) |
| Comparator Or Baseline | 2-Chloro-5-nitropyridine: 41.1% total yield over 4 synthetic steps |
| Quantified Difference | 2.26-fold higher yield; 3 fewer synthetic steps |
| Conditions | Target: H₂SO₄/HNO₃/K₂CO₃, H₂O, 20–40°C; Comparator: nitration–diazotization–hydrolysis–PCl₅/POCl₃ chlorination |
Why This Matters
For procurement decisions, a 2.26-fold yield differential directly impacts the cost of goods and process mass intensity, making the target compound the economically rational choice for programs requiring the 3-nitropyridine scaffold.
- [1] Molaid. 2-Chloro-6-ethoxy-3-nitropyridine (CAS 90811-24-8) Synthesis Protocol. 2-Chloro-6-ethoxypyridine → nitration with H₂SO₄/HNO₃/K₂CO₃ in water → 93% yield, 98% purity. View Source
- [2] ChemicalBook. Synthesis and Application of 2-Chloro-5-nitropyridine. Total yield: 41.1%. Multi-step route: nitration → diazotization → hydrolysis → chlorination (PCl₅/POCl₃). View Source
